molecular formula C11H9F3O7S B3367242 Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate CAS No. 168619-21-4

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Cat. No.: B3367242
CAS No.: 168619-21-4
M. Wt: 342.25 g/mol
InChI Key: RSTUPIKSYPDJNS-UHFFFAOYSA-N
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Description

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is an organic compound with the molecular formula C11H9F3O7S and a molecular weight of 342.25 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is substituted with a trifluoromethylsulfonyl group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

The synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate typically involves the esterification of 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate involves its interaction with specific molecular targets, depending on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function .

Comparison with Similar Compounds

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate can be compared with other similar compounds, such as:

    Dimethyl isophthalate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.

    Dimethyl 5-nitroisophthalate: Contains a nitro group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.

    Dimethyl 5-bromo isophthalate:

The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

dimethyl 5-(trifluoromethylsulfonyloxy)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUPIKSYPDJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 5 liter four-necked flask equipped with a thermometer, a Dimroth condenser, a calcium chloride tube and a stirrer, 190.0 g (0.904 moles) of dimethyl 5-hydroxyisophthalate, 3 liters of dehydrated toluene and 214.7 g (2.718 moles) of dehydrated pyridine were placed and the resultant mixture was cooled at −30° C. under stirring. To the cooled mixture, 510.2 g (1.808 moles) of anhydrous trifluoromethanesulfonic acid was slowly added dropwise with sufficient care so that the temperature did not exceed −25° C. It took 1 hour to complete the addition. After the addition was completed, the temperature of the reaction was elevated at 0° C. and the reaction was allowed to proceed for 1 hour. Then, the temperature was elevated to the room temperature and the reaction was allowed to proceed for 5 hours. The obtained reaction mixture was poured into 4 liters of ice water and separated into an aqueous layer and an organic layer. The aqueous layer was treated twice by extraction with 500 ml of toluene and the extract was combined with the organic layer. The obtained organic layer was washed twice with 3 liters of water and dried with 100 g of anhydrous magnesium sulfate. From the resultant mixture, anhydrous magnesium sulfate was removed by filtration and toluene was removed by distillation using a rotary evaporator. After drying under a reduced pressure, 294.0 g of dimethyl 5-trifluoromethanesulfonyloxyisophthalate was obtained as a light yellow solid substance (the yield: 95%). The crude product obtained above was recrystallized from hexane and white needle crystals were obtained. The obtained crystals were used for the next reaction.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
214.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
510.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
3 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

With cooling with ice, trifluoromethanesulfonic acid anhydride (4.04 mL, 24.0 mmol) was added to a mixture of dimethyl 5-hydroxyisophthalate (4.20 g, 20.0 mmol), triethylamine (6.69 mL, 48.0 mmol) and chloroform (40 mL), and stirred for 1 hour with cooling with ice. The reaction mixture was diluted with chloroform, shaken with aqueous saturated sodium hydrogencarbonate solution, then the organic layer was dried with sodium sulfate and concentrated under reduced pressure. The residue was purified through silica gel column chromatography to obtain the title compound as a colorless solid.
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
6.69 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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